molecular formula C29H27NO6 B4579250 methyl 2-{[4-(4-ethoxyphenyl)-6,7-dimethoxy-2-naphthoyl]amino}benzoate

methyl 2-{[4-(4-ethoxyphenyl)-6,7-dimethoxy-2-naphthoyl]amino}benzoate

Cat. No.: B4579250
M. Wt: 485.5 g/mol
InChI Key: NSHWHIXPFPVDBJ-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(4-ethoxyphenyl)-6,7-dimethoxy-2-naphthoyl]amino}benzoate, also known as EAM-2201, is a synthetic cannabinoid that was first synthesized by Japanese researchers in 2012. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and has been found to have a range of biochemical and physiological effects.

Scientific Research Applications

1. Liquid Crystalline Properties

A study conducted by Thaker et al. (2012) explores the synthesis and characterization of mesogenic homologous series, including compounds similar to methyl 2-{[4-(4-ethoxyphenyl)-6,7-dimethoxy-2-naphthoyl]amino}benzoate. They focused on the mesomorphic behavior of these compounds, revealing significant findings about their liquid crystalline properties, especially in terms of mesophases like nematic and smectic A mesophases. This research offers insights into the potential applications of these compounds in liquid crystal technology (Thaker et al., 2012).

2. Optical Nonlinear Properties

Abdullmajed et al. (2021) synthesized Schiff base compounds derived from ethyl-4-amino benzoate, which is structurally related to the compound . They investigated the nonlinear refractive index and optical limiting properties of these compounds. Their findings indicate potential applications in optical technologies, such as in the development of optical limiters for controlling laser intensity (Abdullmajed et al., 2021).

3. Synthesis of Heterocyclic Systems

Research by Selič et al. (1997) on methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, a compound related to our subject of interest, involves its use in synthesizing various heterocyclic systems. This study highlights the chemical versatility and potential utility of such compounds in organic synthesis, particularly in creating novel heterocyclic structures (Selič et al., 1997).

4. Photophysical Properties

Kim et al. (2021) studied the photophysical properties of methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate, which shares structural similarities with our compound. They focused on the luminescence properties of the compound, suggesting potential applications in materials science, particularly in fields requiring specific luminescent properties (Kim et al., 2021).

5. Environmental Factor Influence on Herbicidal Activity

A study by Buchanan et al. (1990) on DPX-A7881, a compound structurally similar to this compound, examines the impact of environmental factors on its herbicidal activity. This research provides valuable insights into the agricultural applications of such compounds, particularly in weed control and the influence of environmental variables on their efficacy (Buchanan et al., 1990).

Properties

IUPAC Name

methyl 2-[[4-(4-ethoxyphenyl)-6,7-dimethoxynaphthalene-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27NO6/c1-5-36-21-12-10-18(11-13-21)23-15-20(14-19-16-26(33-2)27(34-3)17-24(19)23)28(31)30-25-9-7-6-8-22(25)29(32)35-4/h6-17H,5H2,1-4H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHWHIXPFPVDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C3C=C(C(=CC3=CC(=C2)C(=O)NC4=CC=CC=C4C(=O)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-{[4-(4-ethoxyphenyl)-6,7-dimethoxy-2-naphthoyl]amino}benzoate
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methyl 2-{[4-(4-ethoxyphenyl)-6,7-dimethoxy-2-naphthoyl]amino}benzoate
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methyl 2-{[4-(4-ethoxyphenyl)-6,7-dimethoxy-2-naphthoyl]amino}benzoate
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methyl 2-{[4-(4-ethoxyphenyl)-6,7-dimethoxy-2-naphthoyl]amino}benzoate
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methyl 2-{[4-(4-ethoxyphenyl)-6,7-dimethoxy-2-naphthoyl]amino}benzoate

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